molecular formula C16H12FN5O B6430370 5-fluoro-N-{[3-(pyridin-4-yl)pyrazin-2-yl]methyl}pyridine-3-carboxamide CAS No. 2097918-37-9

5-fluoro-N-{[3-(pyridin-4-yl)pyrazin-2-yl]methyl}pyridine-3-carboxamide

Cat. No.: B6430370
CAS No.: 2097918-37-9
M. Wt: 309.30 g/mol
InChI Key: QWHYWSOBHZSEPA-UHFFFAOYSA-N
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Description

5-fluoro-N-{[3-(pyridin-4-yl)pyrazin-2-yl]methyl}pyridine-3-carboxamide is a complex organic compound that features a fluorine atom, multiple pyridine rings, and a pyrazine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-fluoro-N-{[3-(pyridin-4-yl)pyrazin-2-yl]methyl}pyridine-3-carboxamide typically involves multi-step organic synthesis. The process begins with the preparation of the core pyridine and pyrazine structures, followed by the introduction of the fluorine atom and the carboxamide group. Common reagents used in these reactions include pyridine derivatives, pyrazine derivatives, and fluorinating agents. The reaction conditions often involve the use of catalysts, solvents, and controlled temperatures to ensure the desired product is obtained with high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for larger batches, ensuring consistent quality, and implementing safety measures for handling hazardous reagents. Industrial methods may also involve continuous flow processes and automated systems to enhance efficiency and reduce production costs .

Chemical Reactions Analysis

Types of Reactions

5-fluoro-N-{[3-(pyridin-4-yl)pyrazin-2-yl]methyl}pyridine-3-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine or alcohol derivatives. Substitution reactions can result in a variety of substituted pyridine or pyrazine compounds .

Scientific Research Applications

5-fluoro-N-{[3-(pyridin-4-yl)pyrazin-2-yl]methyl}pyridine-3-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-fluoro-N-{[3-(pyridin-4-yl)pyrazin-2-yl]methyl}pyridine-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .

Properties

IUPAC Name

5-fluoro-N-[(3-pyridin-4-ylpyrazin-2-yl)methyl]pyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12FN5O/c17-13-7-12(8-19-9-13)16(23)22-10-14-15(21-6-5-20-14)11-1-3-18-4-2-11/h1-9H,10H2,(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QWHYWSOBHZSEPA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=CC=C1C2=NC=CN=C2CNC(=O)C3=CC(=CN=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12FN5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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